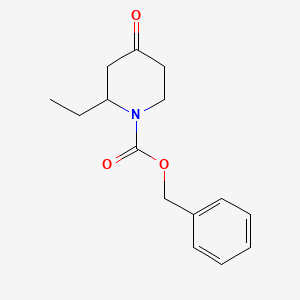

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIQKOUQSRGZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744504 | |

| Record name | Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852051-11-7 | |

| Record name | Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate structural analysis

An In-Depth Technical Guide to the Structural Analysis of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical framework for the structural elucidation of this compound, a substituted piperidinone of interest in synthetic and medicinal chemistry. As this specific molecule may represent a novel synthetic target or intermediate, this document establishes a robust analytical workflow by drawing parallels with well-characterized structural analogues and foundational chemical principles. The methodologies described herein are designed to provide unambiguous structural confirmation, stereochemical assignment, and conformational insights, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

The core structure, a 4-oxopiperidine ring, is a prevalent scaffold in numerous biologically active compounds and natural products. The presence of a 2-ethyl substituent introduces a stereocenter, making the determination of its configuration and its influence on the ring's conformation a critical analytical objective. The N-carbobenzyloxy (Cbz) protecting group, while essential for synthetic control, also significantly impacts the molecule's spectroscopic and conformational properties due to its steric bulk and electronic effects.

This guide will proceed from synthetic considerations to a multi-technique spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and culminate in advanced crystallographic and computational methods for definitive three-dimensional structural assignment.

Synthetic Origin and Purification: The Foundation of Analysis

A plausible synthetic route is outlined below. The choice of a specific pathway dictates the potential side-products and impurities that must be addressed during purification, typically via column chromatography.

Caption: Synthetic and purification workflow for the target compound.

Protocol: Flash Column Chromatography A self-validating purification protocol is essential. The process should be monitored by Thin Layer Chromatography (TLC) to ensure separation of the target compound from starting materials and by-products.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes is typically effective. A starting polarity of 10% ethyl acetate is gradually increased to 30-40% based on TLC analysis.

-

Monitoring: TLC plates visualized under UV light (254 nm) and by staining with potassium permanganate solution, which reacts with the ketone and carbamate moieties.

-

Validation: Fractions containing the pure product (as determined by a single TLC spot) are pooled. The solvent is removed under reduced pressure, and the resulting oil or solid is dried under high vacuum to remove residual solvents, which could otherwise appear in subsequent NMR analysis.

Spectroscopic Elucidation: A Multi-Faceted Approach

No single technique provides a complete structural picture. The integration of NMR, IR, and MS data is required for a confident primary structure assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable. Due to the N-Cbz group, restricted rotation around the N-C(O) amide bond can lead to the observation of rotamers (conformational isomers) at room temperature, often visible as doubled or broadened peaks in the NMR spectrum. This phenomenon, while complicating the spectrum, provides valuable insight into the molecule's dynamic behavior.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (δ) in ppm, based on known data for structurally similar N-Cbz-4-piperidones and general substituent effects. The exact values will be influenced by the solvent used (typically CDCl₃).

| Assignment | Predicted ¹H NMR (δ, ppm, Multiplicity) | Predicted ¹³C NMR (δ, ppm) | Rationale & Key Correlations (via 2D NMR) |

| Cbz-CH₂ | ~5.15 (s, 2H) | ~67.5 | Singlet for the benzylic protons. Correlates with the Cbz carbonyl in an HMBC experiment. |

| Cbz-ArH | ~7.35 (m, 5H) | ~128.0-136.0 | Characteristic aromatic multiplet. |

| Cbz-C=O | - | ~155.0 | Quaternary carbamate carbon, often broad. |

| H-2 | ~4.5-4.8 (m, 1H) | ~55.0-58.0 | Downfield shift due to adjacent nitrogen. Correlates with H-3 protons and the ethyl group in a COSY experiment. |

| H-3 | ~2.6-2.9 (m, 2H) | ~40.0-43.0 | Protons adjacent to the ketone. Diastereotopic (non-equivalent) and will appear as complex multiplets. |

| C-4 (C=O) | - | ~208.0-210.0 | Characteristic chemical shift for a cyclic ketone. |

| H-5 | ~2.4-2.6 (m, 2H) | ~40.0-43.0 | Protons adjacent to the ketone. |

| H-6 | ~3.2-3.5 & ~4.0-4.3 (m, 2H) | ~45.0-48.0 | Diastereotopic protons adjacent to nitrogen. The axial proton is typically more shielded (upfield) than the equatorial one. |

| Ethyl-CH₂ | ~1.6-1.8 (m, 2H) | ~25.0-28.0 | Methylene group of the ethyl substituent. |

| Ethyl-CH₃ | ~0.9 (t, 3H) | ~11.0-13.0 | Triplet signal for the terminal methyl group. |

Experimental Workflow: 2D NMR for Unambiguous Assignment

Caption: Integrated 2D NMR workflow for structural validation.

-

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks. This experiment is critical for tracing the connectivity from H-2 through the ethyl group and along the piperidine ring to H-3, and separately, from H-5 to H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, providing a definitive assignment for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is key for identifying quaternary carbons and piecing the molecular fragments together. For instance, correlations from the Cbz-CH₂ protons to the Cbz C=O and from H-2/H-6 to the Cbz C=O confirm the carbamate linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is dominated by strong absorption bands corresponding to the stretching vibrations of the ketone and carbamate carbonyl groups.

Predicted IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |

| C=O (Ketone) | 1715 - 1725 | Strong | Confirms the presence of the saturated cyclic ketone. |

| C=O (Carbamate) | 1685 - 1705 | Strong | Characteristic of the N-Cbz group. Its position indicates strong electronic resonance. |

| C-N Stretch | 1220 - 1280 | Medium-Strong | Associated with the carbamate linkage. |

| C-H (Aromatic) | > 3000 | Medium-Weak | Aromatic C-H stretches from the benzyl group. |

| C-H (Aliphatic) | < 3000 | Medium | Aliphatic C-H stretches from the piperidine ring and ethyl group. |

The presence of two distinct, strong carbonyl peaks is a crucial diagnostic feature for this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to confirm the elemental composition.

-

Expected Exact Mass: C₁₅H₁₉NO₃

-

Monoisotopic Mass: 261.1365 g/mol

-

Expected [M+H]⁺: 262.1438

Fragmentation Analysis The primary fragmentation pathways in ESI-MS/MS or EI-MS would involve:

-

Loss of the Benzyl Group: A major fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91.

-

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion.

-

Ring Cleavage: Alpha-cleavage adjacent to the ketone or nitrogen can lead to various ring-opened fragments.

Advanced Structural Analysis: Stereochemistry and Conformation

While spectroscopy defines the connectivity, it often provides limited information about the three-dimensional arrangement of atoms.

Conformational Analysis

The piperidine ring exists predominantly in a chair conformation to minimize steric strain. The bulky N-Cbz and 2-ethyl groups will have preferred orientations. Due to the "A-value" (a measure of steric strain) of an ethyl group being larger than that of a hydrogen atom, the 2-ethyl group is expected to strongly favor the equatorial position to avoid 1,3-diaxial interactions.

The orientation of the N-Cbz group is more complex due to the amide resonance, but it will also adopt a conformation that minimizes steric clashes with the C-2 and C-6 protons.

Caption: Chair conformation equilibrium of the 2-ethyl group.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including relative and absolute stereochemistry.

Protocol: Crystallization for X-ray Analysis

-

Material: A sample of >99% purity is required.

-

Solvent Selection: A solvent system in which the compound is sparingly soluble is ideal. Common techniques include:

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a vial, which is then placed inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexanes, ether). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.

-

-

Analysis: A suitable single crystal is mounted and analyzed by an X-ray diffractometer. The resulting electron density map is used to solve the structure, providing precise bond lengths, bond angles, and torsional angles that define the molecule's conformation in the solid state. This method would definitively confirm the equatorial preference of the ethyl group and the precise geometry of the piperidine ring.

Conclusion

The structural analysis of this compound is a systematic process that builds a complete molecular picture from foundational data. It begins with a secure synthetic and purification protocol to ensure sample integrity. A combination of 1D and 2D NMR spectroscopy establishes the covalent framework and provides initial conformational clues. IR and MS analyses corroborate the presence of key functional groups and confirm the molecular formula. Finally, for an unequivocal determination of its three-dimensional structure and stereochemistry, single-crystal X-ray crystallography is the gold standard. This multi-technique, self-validating workflow ensures that the final structural assignment is both accurate and trustworthy, meeting the rigorous demands of chemical research and development.

References

-

Stewart, D., & Miskolzie, M. (2010). A practical guide to understanding the effects of conformational exchange on NMR spectra. University of Alberta. [Link]

-

Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [https://www.sprin ger.com/gp/book/9783540191025]([Link] ger.com/gp/book/9783540191025)

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

-

McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

-

Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]

An In-Depth Technical Guide to Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, a notable N-Cbz protected 2-substituted-4-piperidone derivative, stands as a compound of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules, prized for its conformational flexibility and the diverse three-dimensional arrangements it can adopt.[1][2] The strategic placement of an ethyl group at the 2-position and a ketone at the 4-position, combined with the readily cleavable benzyloxycarbonyl (Cbz) protecting group on the nitrogen, renders this molecule a versatile building block for the synthesis of more complex and potentially bioactive compounds.[1][2]

This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed plausible synthesis protocol, expected reactivity, and potential applications of this compound, designed to be a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

A thorough review of available literature, including comprehensive databases such as PubChem, indicates a notable absence of experimentally determined physical properties for this compound.[3] However, computational models provide valuable estimations for these fundamental characteristics.

Table 1: Computed Physicochemical Properties of (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate [3]

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 261.136493 g/mol |

| Topological Polar Surface Area | 46.6 Ų |

The lack of empirical data underscores an opportunity for further research to characterize this compound fully. Standard analytical techniques such as Differential Scanning Calorimetry (DSC) for melting point determination, ebulliometry or vacuum distillation for boiling point analysis, and solubility studies in various organic solvents would provide critical data for its practical application in synthesis.

Proposed Synthesis Protocol

Diagram 1: Proposed Synthesis of this compound

Caption: A two-step synthetic workflow for the preparation of the target compound.

Step-by-Step Methodology

Step 1: Enolate Formation from Benzyl 4-oxopiperidine-1-carboxylate

The initial and critical step is the regioselective formation of the lithium enolate at the less hindered α-carbon (C2 or C6) of the piperidone ring. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is paramount to ensure kinetic control and prevent unwanted side reactions such as self-condensation or dialkylation.

-

Materials:

-

Benzyl 4-oxopiperidine-1-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Argon or Nitrogen gas supply

-

Dry glassware

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The formation of the lithium enolate is the key to the subsequent regioselective alkylation.

-

Step 2: α-Alkylation with Ethyl Iodide

The formed enolate is then quenched with an electrophile, in this case, ethyl iodide, to introduce the ethyl group at the 2-position.

-

Materials:

-

Ethyl Iodide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To the cold (-78 °C) solution of the lithium enolate from Step 1, add ethyl iodide (1.2 eq) dropwise.

-

Allow the reaction mixture to stir at -78 °C for 2-4 hours, then gradually warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

-

Predicted Spectroscopic Data

While experimental spectra for the title compound are not available, we can predict the key characteristic signals based on the known spectra of N-Cbz-4-piperidone and general principles of spectroscopy.[4]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Features |

| ¹H NMR | - Multiplets around 7.3-7.4 ppm (aromatic protons of Cbz group) - Singlet around 5.1-5.2 ppm (benzylic CH₂ of Cbz group) - Complex multiplets for the piperidine ring protons, with the proton at C2 being a multiplet shifted downfield due to the adjacent nitrogen and ethyl group. - A triplet and a quartet corresponding to the ethyl group protons. |

| ¹³C NMR | - Peaks in the aromatic region (127-137 ppm) for the Cbz group. - Carbonyl peak for the ketone around 205-210 ppm. - Benzylic carbon of the Cbz group around 67 ppm. - Aliphatic carbons of the piperidine and ethyl groups in the upfield region. |

| IR (Infrared) | - Strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretch of the ketone. - Strong absorption band around 1690-1710 cm⁻¹ for the C=O stretch of the carbamate (Cbz group). - C-H stretching bands for aromatic and aliphatic protons. |

| MS (Mass Spec.) | - Molecular ion peak (M⁺) at m/z = 261. - A prominent fragment at m/z = 91, corresponding to the tropylium ion (C₇H₇⁺) from the benzyl group. |

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the ketone, the α-protons, and the N-Cbz protecting group.

Diagram 2: Reactivity Map of this compound

Sources

- 1. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | C15H19NO3 | CID 86335077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

Spectroscopic Profile of Cbz-Protected 2-Ethyl-4-Piperidone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for the pivotal synthetic intermediate, benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, commonly referred to as Cbz-protected 2-ethyl-4-piperidone. An understanding of its spectroscopic characteristics is fundamental for researchers engaged in the synthesis of complex nitrogen-containing heterocycles, particularly in the development of novel therapeutics. The carboxybenzyl (Cbz) protecting group offers stability and facile removal, making this piperidone derivative a valuable building block in medicinal chemistry.

The structural integrity and purity of this compound are paramount for its successful application in multi-step syntheses. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its unambiguous characterization. This document serves as a comprehensive reference, offering insights into the interpretation of its spectral data and the underlying molecular features.

Molecular Structure and Key Features

Cbz-protected 2-ethyl-4-piperidone possesses a piperidine ring, a core scaffold in numerous biologically active molecules. The nitrogen atom is protected by a benzyloxycarbonyl group, while the carbon at the 2-position is substituted with an ethyl group, and the carbon at the 4-position bears a carbonyl group.

Caption: Chemical structure of Cbz-protected 2-ethyl-4-piperidone.

Synthesis and Spectroscopic Characterization

The synthesis of Cbz-protected 2-ethyl-4-piperidone is a critical step in the preparation of more complex molecules. While multiple synthetic routes exist for piperidone derivatives, a common approach involves the Dieckmann condensation or related cyclization reactions. The purification of the final product is typically achieved through column chromatography, and its identity and purity are confirmed by the spectroscopic methods detailed below.

A general procedure for acquiring spectroscopic data is as follows:

Experimental Protocol: General Spectroscopic Analysis

-

Sample Preparation: A sample of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared as a thin film or KBr pellet for IR spectroscopy. For mass spectrometry, the sample is dissolved in a suitable volatile solvent.

-

Instrumentation:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

-

Data Acquisition: Standard acquisition parameters are used for each technique to obtain high-resolution spectra.

-

Data Processing: The raw data is processed using appropriate software to yield the final spectra for analysis.

Spectroscopic Data Summary

| Spectroscopic Technique | Key Data for 1-Cbz-4-piperidone[1] | Expected Influence of 2-Ethyl Group |

| ¹H NMR (CDCl₃) | δ 7.45-7.29 (m, 5H), 5.18 (s, 2H), 3.80 (t, J = 5.9 Hz, 4H), 2.46 (br s, 4H) | Additional signals for the ethyl group (a quartet and a triplet) and shifts in the signals of adjacent protons on the piperidine ring. |

| ¹³C NMR (CDCl₃) | δ 207.1, 155.1, 136.3, 128.6, 128.2, 128.0, 67.6, 43.1, 41.0 | Additional signals for the two carbons of the ethyl group and shifts in the signals of the piperidine ring carbons, particularly C2 and C3. |

| IR (neat, cm⁻¹) | 2964, 1698, 1429, 1229 | The spectrum will be largely similar, with characteristic C-H stretching from the ethyl group potentially observable. The key carbonyl and C-N stretches will remain. |

| Mass Spec. (m/z) | 233 (M⁺), 91 (100%) | The molecular ion peak will be at m/z 261, corresponding to the molecular weight of the 2-ethyl derivative. The base peak at m/z 91 (tropylium ion) from the benzyl group is expected to be present. |

In-Depth Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Interpretation of the Spectrum:

-

Aromatic Protons (C₆H₅): A multiplet in the region of δ 7.3-7.4 ppm is characteristic of the five protons of the phenyl ring of the Cbz group.

-

Benzyloxy CH₂ Protons: A singlet around δ 5.2 ppm corresponds to the two protons of the methylene group in the benzyloxycarbonyl moiety.

-

Piperidine Ring Protons: The protons on the piperidone ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. For the parent 1-Cbz-4-piperidone, these appear as a triplet at δ 3.80 ppm and a broad singlet at δ 2.46 ppm.[1]

-

Ethyl Group Protons: The introduction of the 2-ethyl group will give rise to two new signals: a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group), likely in the upfield region of the spectrum. The presence of this substituent will also induce shifts and potentially more complex splitting for the adjacent protons on the piperidine ring, particularly the proton at C2.

Caption: Expected ¹H NMR chemical shift regions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical nature.

Interpretation of the Spectrum:

-

Carbonyl Carbons: Two carbonyl signals are expected in the downfield region of the spectrum. The ketone carbonyl (C4) will appear around δ 207 ppm, while the carbamate carbonyl of the Cbz group will be at a slightly more upfield position, around δ 155 ppm.[1]

-

Aromatic Carbons: The carbons of the phenyl ring will produce a set of signals between δ 128-136 ppm.[1]

-

Benzyloxy CH₂ Carbon: The carbon of the methylene group in the Cbz moiety is expected around δ 67-68 ppm.[1]

-

Piperidine Ring Carbons: The carbons of the piperidone ring will have distinct chemical shifts. The introduction of the ethyl group at C2 will significantly shift the resonance of C2 and its neighboring carbons (C3 and C6).

-

Ethyl Group Carbons: Two new signals corresponding to the methyl and methylene carbons of the ethyl group will be observed in the upfield region (typically δ 10-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Interpretation of the Spectrum:

-

C=O Stretching: Two strong absorption bands are expected for the two carbonyl groups. The ketone carbonyl stretch will appear around 1715 cm⁻¹, while the carbamate carbonyl will absorb at a slightly lower frequency, around 1690-1700 cm⁻¹. For 1-Cbz-4-piperidone, a strong band is observed at 1698 cm⁻¹.[1]

-

C-N Stretching: The stretching vibration of the C-N bond in the carbamate will be visible in the range of 1200-1300 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and ethyl groups will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands corresponding to the carbon-carbon double bonds in the phenyl ring are expected in the 1450-1600 cm⁻¹ region.

Caption: Correlation of functional groups to IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Interpretation of the Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 261, corresponding to the molecular weight of C₁₅H₁₉NO₃.

-

Base Peak: A prominent peak at m/z = 91 is expected, which corresponds to the stable tropylium cation ([C₇H₇]⁺), formed by the fragmentation of the benzyl group. This is often the base peak in the mass spectra of Cbz-protected compounds.[1]

-

Other Fragments: Other significant fragments may arise from the loss of the ethyl group, cleavage of the piperidone ring, and other characteristic fragmentation pathways of carbamates and ketones.

Conclusion

The spectroscopic data of Cbz-protected 2-ethyl-4-piperidone provides a unique fingerprint for its identification and characterization. While a complete, experimentally verified dataset in a single publication remains elusive, the analysis of data from closely related compounds provides a robust framework for interpreting its ¹H NMR, ¹³C NMR, IR, and mass spectra. This in-depth guide serves as a valuable resource for researchers, enabling confident structural verification and purity assessment of this important synthetic intermediate in the pursuit of novel chemical entities.

References

Sources

An In-Depth Technical Guide to (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, key physicochemical properties, stereoselective synthesis strategies, and its established role as a crucial intermediate in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: The Significance of the Chiral 2-Substituted 4-Oxopiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement make it a privileged scaffold in drug design. The introduction of stereocenters into the piperidine core, particularly at the 2-position, allows for a more refined interaction with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

(R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate (Figure 1) is a prime example of a chiral building block that embodies these advantages. The presence of the ethyl group at the C2-position in a specific (R)-configuration, combined with the ketone functionality at C4 and the N-benzyloxycarbonyl (Cbz) protecting group, provides a versatile platform for the synthesis of complex molecular architectures. The N-benzyl protecting group, in particular, is widely utilized in medicinal chemistry to modulate physicochemical properties and can facilitate crucial cation-π interactions with target proteins.[1][2]

Figure 1. Chemical structure of (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate.

This guide will explore the synthesis and utility of this important chiral intermediate, providing the necessary technical details for its effective application in a research and development setting.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical entity is paramount for its successful application. The key identifiers and computed physicochemical properties of (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 852051-11-7 | [3] |

| Molecular Formula | C₁₅H₁₉NO₃ | [1] |

| Molecular Weight | 261.32 g/mol | [1] |

| IUPAC Name | benzyl (2R)-2-ethyl-4-oxopiperidine-1-carboxylate | [1] |

| Synonyms | 1-N-CBZ-2-ETHYLPIPERIDIN-4-ONE, (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | [1] |

| SMILES | CC[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | [1] |

| InChIKey | WEIQKOUQSRGZDC-CYBMUJFWSA-N | [1] |

Stereoselective Synthesis Strategies

The enantioselective synthesis of 2-substituted piperidines is a well-explored area of organic chemistry, driven by the prevalence of this motif in pharmaceuticals.[4] While a specific, detailed experimental protocol for the synthesis of (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate was not found in the public literature, several established methodologies for the asymmetric synthesis of analogous structures can be logically extended to this target molecule. The causality behind these experimental choices lies in the need to control the stereochemistry at the C2 position, which is crucial for the desired biological activity of the final product.

Conceptual Synthetic Workflow

A general and logical synthetic approach to (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate would likely involve the formation of the chiral piperidine ring followed by functional group manipulations. A key step would be the introduction of the ethyl group at the 2-position with the correct stereochemistry.

Figure 2. Conceptual workflow for the synthesis of the target compound.

Key Asymmetric Synthesis Methodologies

Several powerful strategies can be employed to achieve the desired enantioselectivity:

-

Asymmetric Hydrogenation: The reduction of a suitably substituted pyridine or dihydropyridine precursor using a chiral catalyst is a highly effective method for establishing the stereocenter at C2.[4]

-

Aza-Diels-Alder Reaction: A hetero-Diels-Alder reaction between a chiral imine and a diene can construct the piperidine ring with high diastereoselectivity, which can then be converted to the desired product.

-

Biocatalysis with Transaminases: Enzymes such as transaminases can be used for the asymmetric amination of a keto-precursor, setting the chiral center with high enantiomeric excess.

-

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid, the piperidine ring can be constructed while retaining the initial stereochemistry.[4]

Exemplary Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, multi-step protocol for the synthesis of (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, based on established chemical principles.

Step 1: Synthesis of N-Benzyl-2-ethyl-4-hydroxypiperidine

-

Reaction Setup: To a solution of a suitable chiral starting material (e.g., a derivative of (R)-2-ethyl-glutaric acid) in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen), add a reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting suspension and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford N-benzyl-2-ethyl-4-hydroxypiperidine.

Step 2: N-Benzyloxycarbonyl Protection

-

Reaction Setup: Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add a base (e.g., triethylamine) followed by the dropwise addition of benzyl chloroformate.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion.

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield (R)-Benzyl 2-ethyl-4-hydroxypiperidine-1-carboxylate.

Step 3: Oxidation to the Ketone

-

Reaction Setup: Dissolve the protected alcohol from Step 2 in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent (e.g., pyridinium chlorochromate or Dess-Martin periodinane) at room temperature.

-

Reaction Progression: Stir the reaction mixture until the starting material is consumed.

-

Work-up: Quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution for Dess-Martin oxidation). Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to afford the final product, (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate.

Spectroscopic and Analytical Data (Predicted)

While specific experimental spectra for (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate are not available in the searched literature, a prediction of the expected spectroscopic features can be made based on its structure. This is crucial for the characterization and quality control of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the ethyl group, and the benzyl group.

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring of the Cbz group.

-

Benzyl Protons: A singlet or a pair of doublets around 5.1-5.2 ppm for the two protons of the benzylic CH₂ group.

-

Piperidine Ring Protons: A series of complex multiplets between 2.0 and 4.5 ppm for the protons on the piperidine ring. The proton at the C2 position, being adjacent to the chiral center and the nitrogen atom, will likely appear as a distinct multiplet.

-

Ethyl Group Protons: A quartet for the CH₂ group and a triplet for the CH₃ group, likely in the upfield region (0.8-1.8 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Carbonyl Carbons: A signal in the downfield region (around 205-215 ppm) for the ketone carbonyl and another signal around 155 ppm for the carbamate carbonyl.

-

Aromatic Carbons: Several signals in the range of 127-137 ppm for the carbons of the phenyl ring.

-

Benzylic Carbon: A signal around 67 ppm for the benzylic CH₂ carbon.

-

Piperidine Ring Carbons: Signals for the carbons of the piperidine ring, with the C2 and C4 carbons being particularly informative.

-

Ethyl Group Carbons: Two signals in the aliphatic region for the CH₂ and CH₃ carbons of the ethyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretching: A strong absorption band around 1715 cm⁻¹ for the ketone carbonyl and another strong band around 1690 cm⁻¹ for the carbamate carbonyl.

-

C-N Stretching: A moderate absorption in the fingerprint region.

-

C-O Stretching: Bands corresponding to the C-O bonds of the carbamate.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of 261.32 g/mol .

-

Fragmentation Pattern: Characteristic fragments corresponding to the loss of the benzyl group, the ethyl group, and other fragments of the piperidine ring.

Applications in Medicinal Chemistry and Drug Discovery

(R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 4-oxopiperidine scaffold is a key feature in a number of centrally active agents, including dopamine receptor antagonists.[5] The introduction of a chiral center at the 2-position allows for the exploration of stereospecific interactions with biological targets, which can lead to the development of drugs with improved efficacy and reduced off-target effects.[6]

The N-benzyl-4-oxopiperidine moiety is a recognized pharmacophore in the design of various CNS-targeting drugs.[7] The Cbz protecting group can be readily removed under various conditions to allow for further functionalization of the nitrogen atom, making this compound a versatile starting point for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Figure 3. Role of the title compound in a typical drug discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate was not found, general laboratory safety precautions for handling fine chemicals should be strictly followed. Based on the functional groups present, the following hazards should be considered:

-

Potential for Skin and Eye Irritation: Similar to other organic compounds, it may cause irritation upon contact.

-

Harmful if Swallowed or Inhaled: Care should be taken to avoid ingestion and inhalation of dust or vapors.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid generating dust.

-

In case of contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

(R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate is a strategically important chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and versatile functional groups make it an invaluable tool for medicinal chemists aiming to develop novel therapeutics with enhanced specificity and efficacy. This technical guide has provided a comprehensive overview of its chemical properties, plausible synthetic strategies, and its significant role in drug discovery. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral intermediates will undoubtedly increase.

References

Sources

- 1. (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | C15H19NO3 | CID 86335077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 852051-11-7|(R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. hmdb.ca [hmdb.ca]

- 7. fishersci.com [fishersci.com]

N-Cbz-2-ethyl-4-oxopiperidine: A Comprehensive Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of N-Cbz-2-ethyl-4-oxopiperidine, a versatile heterocyclic building block with significant applications in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, established synthetic routes, and robust analytical characterization methodologies. The overarching goal is to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this compound in their research endeavors.

Core Physicochemical Properties

N-Cbz-2-ethyl-4-oxopiperidine, systematically named benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, is a chiral molecule of significant interest in the synthesis of complex bioactive compounds. The presence of the carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen provides stability and allows for selective deprotection, a crucial feature in multi-step synthetic campaigns. The ethyl group at the 2-position introduces a key stereocenter, offering opportunities for stereoselective synthesis and the exploration of chiral recognition in biological targets.

A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | PubChem[1] |

| Molecular Weight | 261.32 g/mol | PubChem[1] |

| Monoisotopic Mass | 261.13649347 Da | PubChem[1] |

| IUPAC Name | benzyl (2R)-2-ethyl-4-oxopiperidine-1-carboxylate (for the R-enantiomer) | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of N-Cbz-2-ethyl-4-oxopiperidine and its analogs often involves a multi-step sequence that requires careful control of reaction conditions to achieve high yield and purity. A common and effective strategy involves the Dieckmann condensation of a suitably substituted diester. This approach is favored for its efficiency in forming the cyclic keto-ester core of the piperidine ring.

Retrosynthetic Analysis

A logical retrosynthetic approach to N-Cbz-2-ethyl-4-oxopiperidine is illustrated below. This pathway highlights the key bond disconnections and the precursor molecules required for its construction.

Caption: Retrosynthetic analysis of N-Cbz-2-ethyl-4-oxopiperidine.

Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol outlines a representative synthesis of N-Cbz-2-ethyl-4-oxopiperidine. The choice of a strong base, such as sodium ethoxide, is critical for promoting the intramolecular condensation reaction. The subsequent acidic workup and decarboxylation yield the target ketone.

Step 1: Synthesis of the Diester Precursor

-

To a solution of N-Cbz-glycine ethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add ethyl 2-pentenoate (1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diester.

Step 2: Dieckmann Condensation and Decarboxylation

-

Dissolve the purified diester (1 equivalent) in anhydrous toluene.

-

Add sodium ethoxide (1.5 equivalents) and heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and quench with 1 M hydrochloric acid.

-

Separate the organic layer and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

To the crude β-keto ester, add 6 M hydrochloric acid and heat to reflux for 4 hours to effect decarboxylation.

-

Cool the reaction mixture and neutralize with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Cbz-2-ethyl-4-oxopiperidine.

Comprehensive Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized N-Cbz-2-ethyl-4-oxopiperidine, a combination of analytical techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the target molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the piperidine ring, the benzylic protons of the Cbz group, and the aromatic protons. The chemical shifts and coupling constants provide valuable information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ketone, the carbamate carbonyl, the carbons of the piperidine ring, the ethyl group, and the aromatic carbons of the Cbz group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. The expected [M+H]⁺ ion for C₁₅H₁₉NO₃ would be observed at m/z 262.1438.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol gradient is typically employed. The purity is determined by integrating the peak area of the main product relative to any impurities.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of N-Cbz-2-ethyl-4-oxopiperidine.

Caption: Analytical workflow for N-Cbz-2-ethyl-4-oxopiperidine.

Applications in Drug Discovery

The N-benzyl piperidine motif is a well-established scaffold in drug discovery due to its structural flexibility and ability to engage in crucial interactions with biological targets.[2] The N-Cbz-2-ethyl-4-oxopiperidine core, in particular, serves as a valuable starting point for the synthesis of a wide range of biologically active molecules. The 4-oxo functionality provides a handle for further chemical elaboration, such as reductive amination or the introduction of various nucleophiles.

The piperidine ring is a common feature in many approved drugs and clinical candidates.[2] Its three-dimensional nature allows for the precise positioning of substituents to optimize binding affinity and selectivity for a given target. Furthermore, the physicochemical properties of the piperidine scaffold can be fine-tuned to improve pharmacokinetic parameters such as solubility, permeability, and metabolic stability.[3]

Conclusion

N-Cbz-2-ethyl-4-oxopiperidine is a key synthetic intermediate with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its fundamental properties, a detailed synthetic protocol, and a robust analytical workflow for its characterization. By understanding the principles and techniques outlined herein, researchers can confidently synthesize and utilize this valuable building block to advance their drug discovery programs.

References

-

PubChem. (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | C15H19NO3 | CID 86335077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate: A Predictive and Methodological Guide

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and screening. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound. The guide begins with a theoretical analysis of the molecule's structural attributes to predict its solubility behavior. It then details a rigorous, step-by-step protocol for the equilibrium shake-flask method, grounded in Good Laboratory Practice (GLP). Finally, it offers guidance on the presentation and interpretation of solubility data, ensuring that researchers can generate reliable and reproducible results for their development pipelines.

Introduction: The Critical Role of Solubility

In the journey of a drug candidate from discovery to market, solubility is a critical physicochemical parameter. It influences every stage, from reaction kinetics during synthesis to bioavailability in preclinical studies. For a molecule like this compound, which features a complex assembly of functional groups, predicting its behavior in different solvent environments is a non-trivial but essential task.

This guide is designed to serve as a foundational resource. In the absence of extensive published solubility data for this specific molecule, we will first deduce its likely solubility characteristics based on first principles of chemical interactions. Subsequently, we will provide a robust experimental framework to empower researchers to determine these values empirically in their own laboratories.

Theoretical Analysis: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like", which states that substances with similar intermolecular forces are more likely to be soluble in one another[1][2]. To predict the solubility of this compound, we must first examine its structural features and physicochemical properties.

Physicochemical Properties

Based on available data for the (R)-enantiomer, the key properties of the molecule are as follows[3]:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | PubChem[3] |

| Molecular Weight | 261.32 g/mol | PubChem[3] |

| XLogP3 | 2.5 | PubChem (Computed)[3] |

| Hydrogen Bond Donors | 0 | PubChem (Computed)[3] |

| Hydrogen Bond Acceptors | 4 (3 from oxygen, 1 from nitrogen) | PubChem (Computed)[3] |

The XLogP3 value of 2.5 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over water. The presence of a ketone, an ester (specifically, a carbamate), and a tertiary amine within the piperidine ring provides multiple sites for hydrogen bond acceptance. However, the absence of acidic protons means it cannot act as a hydrogen bond donor.

Structural Contributions to Solubility

-

Benzyl Group: The non-polar benzyl group contributes significantly to the molecule's lipophilicity, favoring solubility in aromatic and non-polar solvents.

-

Piperidine Ring: The heterocyclic piperidine core is a polar structure.

-

Carboxylate Group (Carbamate): The N-benzyloxycarbonyl (Cbz) protecting group is a polar feature with hydrogen bond accepting capabilities, enhancing solubility in polar aprotic solvents.

-

Ketone Group: The carbonyl group at the 4-position is a strong hydrogen bond acceptor, promoting interactions with protic solvents.

-

Ethyl Group: The small alkyl chain at the 2-position adds a minor lipophilic character.

Predicted Solubility in Different Solvent Classes

Based on this analysis, we can predict the relative solubility in common classes of organic solvents:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. While the benzyl and ethyl groups will interact favorably with these solvents, the polar ketone and carbamate functionalities will limit overall solubility.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF)): High solubility is predicted in these solvents. Solvents like DCM and THF can effectively solvate the entire molecule. Acetone and ethyl acetate, with their carbonyl groups, can interact favorably with the polar parts of the molecule. DMF, being a highly polar aprotic solvent, is also expected to be an excellent solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good to high solubility is expected. These solvents can act as hydrogen bond donors to the ketone and carbamate oxygens, leading to strong intermolecular interactions.

The following diagram illustrates the logical approach to solvent selection for solubility testing.

Caption: Logical workflow for solvent selection based on molecular properties.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline compound is the equilibrium shake-flask method . This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separating the solid and liquid phases and quantifying the concentration of the dissolved compound in the supernatant.

Adherence to Good Laboratory Practice (GLP) is crucial for obtaining accurate and reproducible results. Key factors such as temperature control, equilibration time, and the method of phase separation can significantly influence the measured solubility[4][5].

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS, or a calibrated spectrophotometer)

Step-by-Step Protocol: Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of this compound into a glass vial. An amount that is at least 2-3 times the expected solubility is recommended to ensure a solid phase remains at equilibrium. For a novel compound, starting with approximately 10-20 mg is a reasonable approach[6].

-

Add a precise volume of the chosen organic solvent to the vial (e.g., 2.0 mL).

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period. While 24 hours is often sufficient, a preliminary time-to-equilibrium study (e.g., testing at 24, 48, and 72 hours) is recommended for a new compound to ensure equilibrium is reached[4][5].

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.

-

For many organic solvents, centrifugation (e.g., 10 minutes at 10,000 rpm) is the most effective method to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the equilibrium shake-flask method.

Data Presentation and Interpretation

For clarity and comparative analysis, solubility data should be presented in a structured tabular format. It is recommended to report solubility in standard units such as mg/mL or g/L, and also as molarity (mol/L) to facilitate thermodynamic comparisons.

Example Data Table

The following table provides a template for recording and presenting the experimentally determined solubility data.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Non-Polar | Toluene | 25 | Experimental Value | Calculated Value | e.g., Clear solution |

| Hexane | 25 | Experimental Value | Calculated Value | e.g., Low solubility | |

| Polar Aprotic | Dichloromethane | 25 | Experimental Value | Calculated Value | e.g., Dissolves readily |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | ||

| Acetone | 25 | Experimental Value | Calculated Value | ||

| Tetrahydrofuran | 25 | Experimental Value | Calculated Value | ||

| Dimethylformamide | 25 | Experimental Value | Calculated Value | ||

| Polar Protic | Methanol | 25 | Experimental Value | Calculated Value | |

| Ethanol | 25 | Experimental Value | Calculated Value | ||

| Isopropanol | 25 | Experimental Value | Calculated Value |

Conclusion

This guide provides the necessary theoretical foundation and a detailed, GLP-compliant experimental protocol for researchers to confidently and accurately determine the solubility profile of this compound. The rigorous application of the shake-flask method will yield reliable data crucial for advancing the development of this compound in any pharmaceutical or chemical research program.

References

-

Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link] (Note: A generic but representative URL is used as the original may be dynamic).

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

-

Avdeef, A. (2012). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry and Biochemistry. Available at: [Link]

-

Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link] (Note: Link is to a similar document on a public platform).

-

National Center for Biotechnology Information. (n.d.). (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate. PubChem Compound Database. CID 86335077. Available at: [Link]

-

Qual Lab Solubility Testing. (2017). YouTube. Available at: [Link] (Note: A generic but representative URL is used as the original may be dynamic).

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.ws [chem.ws]

- 3. (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | C15H19NO3 | CID 86335077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

reactivity of the ketone group in 4-oxopiperidine rings

An In-Depth Technical Guide to the Reactivity of the Ketone Group in 4-Oxopiperidine Rings

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-oxopiperidine, or piperidin-4-one, scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a vast array of pharmacologically active agents.[1][2] Its prevalence in central nervous system (CNS) agents, antivirals, and anticancer drugs underscores the importance of understanding its chemical behavior.[1][3] The reactivity of this heterocyclic ketone is not merely that of a simple aliphatic ketone; it is profoundly influenced by the conformational constraints of the six-membered ring and the electronic nature of the endocyclic nitrogen atom. This guide provides a comprehensive exploration of the reactivity of the C4-ketone group, detailing key transformations and the mechanistic principles that govern them. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their synthetic endeavors.

The 4-Oxopiperidine Scaffold: A Structural and Electronic Overview

The 4-oxopiperidine ring typically adopts a chair conformation to minimize torsional strain. In this conformation, substituents at the C2, C3, C5, and C6 positions can occupy either axial or equatorial positions, which has significant steric implications for the accessibility of the C4-carbonyl group.[4]

The reactivity of the carbonyl is dictated by the electrophilicity of the carbonyl carbon. This is modulated by two key factors:

-

Inductive Effects: The adjacent nitrogen atom is electron-withdrawing, which can slightly increase the electrophilicity of the carbonyl carbon.

-

N-Substituent Effects: The nature of the substituent on the nitrogen atom (N1) is paramount. Electron-withdrawing groups, such as the tert-butoxycarbonyl (Boc) group, significantly enhance the carbonyl's reactivity towards nucleophiles by further decreasing electron density at the carbonyl carbon. Conversely, electron-donating alkyl groups can slightly diminish its reactivity.

This interplay of steric and electronic factors provides a tunable system for synthetic chemists.

Logical Flow: Factors Influencing Reactivity

Caption: Factors governing the reactivity of the 4-oxopiperidine ketone.

Key Transformations of the Carbonyl Group

The C4-carbonyl group undergoes a variety of fundamental organic reactions, making it a versatile handle for molecular elaboration.

Reduction to 4-Hydroxypiperidines

The reduction of the ketone to a secondary alcohol is a common transformation, yielding 4-hydroxypiperidine derivatives.

Causality and Mechanistic Insight: This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The choice of reducing agent is critical for controlling stereoselectivity.

-

Sodium borohydride (NaBH₄): A mild and selective reagent, typically used in protic solvents like methanol or ethanol. It is generally safer and easier to handle than more powerful reagents.

-

Lithium aluminum hydride (LiAlH₄): A much stronger, non-selective reducing agent used in aprotic solvents like THF or diethyl ether. It will also reduce other functional groups like esters or amides, a key consideration in multifunctional substrates.

The stereochemical outcome—formation of an axial vs. equatorial alcohol—depends on the trajectory of the hydride attack, which can be influenced by the steric bulk of the reducing agent and the substituents on the piperidine ring.

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-oxopiperidine (1.0 eq) and dissolve in methanol (MeOH, 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor reaction completion by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.

-

Workup: Concentrate the mixture in vacuo to remove most of the methanol. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the 4-hydroxy-N-Boc-piperidine product, which can be further purified by column chromatography if necessary.

Reductive Amination

Reductive amination is arguably one of the most powerful methods for functionalizing the 4-oxopiperidine core, enabling the direct installation of primary and secondary amines at the C4 position.[5] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ.[6]

Causality and Mechanistic Insight: The reaction is typically performed under weakly acidic conditions to facilitate the dehydration of the initial hemiaminal adduct to form the C=N bond of the imine. The choice of reducing agent is crucial for success. The ideal reagent should selectively reduce the protonated iminium ion much faster than the starting ketone.[6]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications. It is a mild and selective reducing agent that is tolerant of mildly acidic conditions and does not readily reduce the ketone starting material.[6][7]

-

Sodium cyanoborohydride (NaBH₃CN): Another classic reagent for this transformation. However, it is highly toxic and requires careful handling.[7]

This reaction is extensively used in drug discovery to build libraries of compounds by varying the amine component.[8][9]

Caption: General workflow for the reductive amination of a 4-oxopiperidine.

-

Setup: In a round-bottom flask, dissolve N-Boc-4-oxopiperidine (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M).

-

Acid Addition: Add acetic acid (1.2 eq) to the mixture.

-

Reagent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature. The reaction may be mildly exothermic.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup: Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with dichloromethane (DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Wittig Reaction: C=O to C=C Conversion

The Wittig reaction provides a reliable method for converting the carbonyl group into an exocyclic double bond, a motif present in various biologically active molecules.[10][11]

Causality and Mechanistic Insight: The reaction involves a nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the carbonyl carbon.[12] This forms a zwitterionic intermediate called a betaine, which rapidly collapses to a four-membered oxaphosphetane ring.[13] This intermediate then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[10]

The reactivity of the ylide is a key consideration:

-

Non-stabilized Ylides (e.g., Ph₃P=CH₂): Highly reactive and generally provide good yields with ketones.

-

Stabilized Ylides (e.g., Ph₃P=CHCO₂Et): Less reactive due to resonance stabilization of the carbanion.[14] They react well with aldehydes but can be sluggish or unreactive with sterically hindered or less electrophilic ketones like 4-piperidones.[14]

Caption: Simplified mechanism of the Wittig reaction.

-

Ylide Preparation: In a flame-dried, three-neck flask under argon, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M). Cool the suspension to 0 °C.

-

Base Addition: Add a solution of potassium tert-butoxide (KOtBu, 1.1 eq) in THF slowly via syringe. The mixture will turn a characteristic bright yellow, indicating ylide formation. Stir at 0 °C for 1 hour.

-

Substrate Addition: Add a solution of N-benzyl-4-oxopiperidine (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Workup: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

Aldol and Claisen-Schmidt Condensations

While the ketone itself is the primary reactive site, its presence activates the adjacent α-protons (at C3 and C5), making them acidic enough to be removed by a base to form an enolate. This enolate can then act as a nucleophile. The Claisen-Schmidt condensation, a type of crossed aldol reaction, is particularly relevant for 4-piperidones. It involves the reaction of the piperidone enolate with an aromatic aldehyde that cannot enolize itself.[15]

Causality and Mechanistic Insight: In the presence of a base (e.g., NaOH or KOH), a small equilibrium concentration of the piperidone enolate is formed. This enolate attacks the aldehyde carbonyl, forming a β-hydroxy ketone (the aldol adduct). Under the reaction conditions, this adduct readily dehydrates (loses water) to form a highly conjugated α,β-unsaturated ketone, which is thermodynamically favorable.[16] Using two equivalents of the aldehyde often leads to a double condensation, yielding 3,5-bis(ylidene)-4-piperidones, which are known curcumin mimics with interesting biological properties.[17][18]

-

Setup: Dissolve 1-methyl-4-piperidone (1.0 eq) and benzaldehyde (2.2 eq) in ethanol in a round-bottom flask.

-

Catalyst Addition: Prepare a solution of aqueous sodium hydroxide (40%) and add it dropwise to the stirred reaction mixture at room temperature.

-

Reaction: A precipitate usually forms within 30-60 minutes. Continue stirring at room temperature for 4-6 hours.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials. Dry the product in a vacuum oven. Recrystallization from ethanol can be performed for further purification.

Summary of Reaction Conditions

The following table summarizes typical conditions for the key transformations discussed.

| Reaction | Substrate Example | Reagents & Catalyst | Solvent | Typical Product |

| Reduction | N-Boc-4-oxopiperidine | Sodium borohydride (NaBH₄) | Methanol | N-Boc-4-hydroxypiperidine |

| Reductive Amination | N-Boc-4-oxopiperidine | Aniline, NaBH(OAc)₃, Acetic Acid | Dichloroethane | N-Boc-4-(phenylamino)piperidine |

| Wittig Reaction | N-Benzyl-4-oxopiperidine | Ph₃PCH₃Br, KOtBu | THF | N-Benzyl-4-methylenepiperidine |

| Aldol Condensation | 1-Methyl-4-piperidone | Benzaldehyde, NaOH | Ethanol | 3,5-Bis(benzylidene)-1-methyl-4-piperidone |

Conclusion